molecular formula C9H11F2ISi B6308165 2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene CAS No. 1807646-33-8

2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene

Cat. No. B6308165
CAS RN: 1807646-33-8
M. Wt: 312.17 g/mol
InChI Key: WZMRQPMIUIRWMM-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene is a chemical compound with the CAS Number: 1807646-33-8 . It has a molecular weight of 312.17 . The compound is typically stored at temperatures between 2-8°C and is in liquid form at room temperature .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 312.17 . The compound is typically stored at temperatures between 2-8°C . For more detailed physical and chemical properties, such as boiling point, melting point, and density, further resources or experimental data would be needed

Scientific Research Applications

Synthesis of Organic Compounds

One of the primary applications of compounds related to 2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene is in the synthesis of organic compounds. For example, the preparation of 3,3-difluoro-2-pyrrolidone derivatives, where the introduction of a difluoromethylene group into organic molecules imparts desirable properties across various industries. This process involves the reaction of ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl) butanolate with primary amines followed by desilylation, showcasing the utility of trimethylsilyl-substituted precursors in organic synthesis (Kim et al., 2007).

Materials Science

In materials science, compounds similar to this compound have been used in the development of new materials. A notable application is in the synthesis and study of copolyfluorenes, which are composed of 9,9-dioctylfluorene, jacketed units, and bis(trimethylsilyl)benzene. These materials are characterized by their high glass transition temperatures and have shown potential in optoelectronic applications due to their significant blue shift in photoluminescence relative to polyfluorene (Wang et al., 2008).

Advanced Synthesis Techniques

Further, the development of advanced synthesis techniques often involves such silicon-substituted aryl compounds. For instance, the improved synthesis of 1,2-bis(trimethylsilyl)benzenes using Rieke-Magnesium or the entrainment method has been reported. These materials serve as key starting materials for the synthesis of efficient benzyne precursors and certain luminescent π-conjugated materials, illustrating the importance of silicon-substituted compounds in facilitating novel synthetic pathways (Lorbach et al., 2010).

properties

IUPAC Name

(2,3-difluoro-6-iodophenyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2ISi/c1-13(2,3)9-7(12)5-4-6(10)8(9)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMRQPMIUIRWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2ISi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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